3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Brand Name: Vulcanchem
CAS No.: 1154708-22-1
VCID: VC2804096
InChI: InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2
SMILES: C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)Cl
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.7 g/mol

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

CAS No.: 1154708-22-1

Cat. No.: VC2804096

Molecular Formula: C14H10ClN3O

Molecular Weight: 271.7 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline - 1154708-22-1

Specification

CAS No. 1154708-22-1
Molecular Formula C14H10ClN3O
Molecular Weight 271.7 g/mol
IUPAC Name 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Standard InChI InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2
Standard InChI Key ODCLPELOSNERSG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)Cl

Introduction

Synthesis and Physicochemical Properties

The compound is synthesized through reactions involving hydrazine derivatives and esters or acids, a common approach for oxadiazole derivatives. Key physicochemical data include:

PropertyValueSource
CAS Number1154708-22-1
Molecular FormulaC₁₄H₁₀ClN₃O
Molecular Weight271.7 g/mol
IUPAC Name3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)Cl

Characterization typically employs spectroscopic methods like NMR and mass spectrometry.

Antimicrobial and Antifungal Properties

Oxadiazoles are reported to exhibit:

  • Antibacterial activity: Effective against Staphylococcus aureus and Bacillus subtilis.

  • Antifungal activity: Moderate efficacy against Aspergillus niger and Candida albicans.

Pharmaceutical Applications

The 1,2,4-oxadiazole scaffold is leveraged in drug discovery due to its bioisosterism and metabolic stability . Key research trends include:

ApplicationKey FindingsReference
Anticancer AgentsDerivatives show apoptosis induction and ERα receptor interactions .
Antibacterial AgentsOutperform traditional antibiotics like amoxicillin in some studies.
Material ScienceUsed in polymer and dye formulations due to stability.

Structural Modifications

Research emphasizes modifying substituents to enhance activity:

  • Electron-withdrawing groups (EWGs): Improve anticancer potency (e.g., para-EWG substitutions) .

  • Heteroaryl groups: Optimize interactions with biological targets (e.g., pyridine or benzothiazole analogs) .

Future Directions

  • Targeted Drug Design: Expanding SAR studies to optimize substituents for specific cancer or microbial targets.

  • In Vivo Testing: Translating in vitro efficacy to animal models to assess pharmacokinetics and toxicity.

This compound exemplifies the versatility of oxadiazole scaffolds in addressing unmet medical needs. Further research is warranted to explore its therapeutic potential.

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